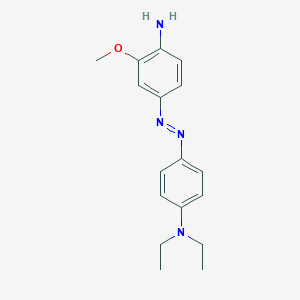
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and stability, making it a valuable component in the textile and dyeing industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE typically involves a diazo coupling reaction. This process starts with the diazotization of 4-amino-3-methoxyaniline, which is then coupled with N,N-diethylaniline. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt then reacts with N,N-diethylaniline to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of the corresponding amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: The primary products are the corresponding amines, such as 4-amino-3-methoxyaniline and N,N-diethylaniline.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
科学的研究の応用
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism of action of 4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE involves its interaction with molecular targets through the azo group. The compound can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with enzymes and other proteins. These interactions can affect various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-((4-Methoxyphenyl)azo)-N,N-dimethylaniline
- 4-((4-Chlorophenyl)azo)-N,N-diethylaniline
- 4-((4-Nitrophenyl)azo)-N,N-diethylaniline
Uniqueness
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE is unique due to the presence of both the amino and methoxy groups on the aromatic ring. These functional groups influence the compound’s reactivity and stability, making it distinct from other azo compounds. The methoxy group, in particular, can affect the electronic properties of the molecule, enhancing its color and stability.
特性
CAS番号 |
126335-31-7 |
|---|---|
分子式 |
C17H22N4O |
分子量 |
298.4 g/mol |
IUPAC名 |
4-[[4-(diethylamino)phenyl]diazenyl]-2-methoxyaniline |
InChI |
InChI=1S/C17H22N4O/c1-4-21(5-2)15-9-6-13(7-10-15)19-20-14-8-11-16(18)17(12-14)22-3/h6-12H,4-5,18H2,1-3H3 |
InChIキー |
HVAGMKVBOXMXQV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
同義語 |
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















